N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)isoxazole-5-carboxamide
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Overview
Description
N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)isoxazole-5-carboxamide is a complex organic compound that features a combination of several functional groups, including a thiophene ring, a piperidine ring, an isoxazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)isoxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Thiophene Sulfonyl Group: The thiophene ring is sulfonylated using reagents such as sulfonyl chlorides under basic conditions.
Attachment of the Isoxazole Ring: The isoxazole ring is introduced through a cyclization reaction involving nitrile oxides and alkenes.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the isoxazole ring can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)isoxazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: It can be studied for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biology: It can be used as a tool compound to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxamide.
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine-4-carboxamide.
Isoxazole Derivatives: Compounds containing the isoxazole ring, such as isoxazole-5-carboxamide.
Uniqueness
N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)isoxazole-5-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S2/c19-15(13-7-9-17-22-13)16-8-6-12-4-1-2-10-18(12)24(20,21)14-5-3-11-23-14/h3,5,7,9,11-12H,1-2,4,6,8,10H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCMWIWKUKTKNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C2=CC=NO2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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